![molecular formula C8H14Si B2476288 Trimethylsilylcyclopentadiene CAS No. 25134-15-0](/img/structure/B2476288.png)
Trimethylsilylcyclopentadiene
Overview
Description
Trimethylsilylcyclopentadiene (TMSCP) is a cyclic organic compound that is used in many scientific research applications. It is a versatile reagent that is used in a variety of laboratory experiments, such as organic synthesis, catalysis, and materials science. TMSCP is a stable, colorless liquid that is easily soluble in common organic solvents. It is also a useful starting material for the synthesis of other organosilicon compounds.
Scientific Research Applications
Synthesis of Early Transition Metal Complexes :
- Trimethylsilylcyclopentadiene has been used for new or improved syntheses of complexes of early transition metals, including titanium, niobium, and tantalum halides. These improved routes have facilitated the synthesis of various complexes like [TiCl3(cp)], [TiBr3(cp)], [Til3(cp)], [NbCl4(cp)], and [TaCl4(cp)] (Cardoso, Clark & Moorhouse, 1980).
Observation in Gas Phase Reactions :
- In the gas phase, this compound exhibits degenerate migration of the trimethylsilyl group via 1-2 sigmatropic shifts. This process has been studied using gas-phase 1H NMR spectroscopy, providing insight into the kinetic parameters of this migration (Taha et al., 2000).
Nuclear Magnetic Resonance Studies :
- Trimethylsilyl compounds, including this compound, have been studied by 29Si and 13C NMR. This research has provided valuable data on chemical shifts, coupling constants, and spin-lattice relaxation times, which are essential for understanding the properties of these compounds (Harris & Kimber, 1975).
Use in Lithium-Ion Batteries :
- This compound has been identified as a novel electrolyte additive for high-temperature applications in lithium-ion batteries, particularly for lithium nickel manganese oxide cathodes. It helps in suppressing the dissolution of transition metal ions, thereby enhancing the cyclic performance of the batteries (Tu et al., 2017).
Synthesis of Alkoxyalkyl Cyclopentadienes :
- A new route for synthesizing sensitive alkoxyalkyl substituted cyclopentadiene compounds involves condensation of this compound with acetals, ketals, and ortho esters (Sternbach & Hobbs, 1984).
Lewis Acid in Synthetic Chemistry :
- Trimethylsilyl chloride, closely related to this compound, has been used as a Lewis acid in synthetic chemistry, particularly in one-pot, three-component Biginelli condensation reactions (Zhu, Pan & Huang, 2004).
Mechanism of Action
Target of Action
Trimethylsilylcyclopentadiene, also known as cyclopenta-1,3-dien-1-yl(trimethyl)silane, is an organosilicon compound . It primarily targets metal cyclopentadienyl complexes, contributing to their synthesis .
Mode of Action
The interaction of this compound with its targets is quite unique. It undergoes rapid sigmatropic rearrangement, a phenomenon known as fluxionality . This is demonstrated by the migration of the silyl group from carbon-to-carbon, giving the appearance of equivalent CH signals .
Biochemical Pathways
It’s known that the compound is involved in diels-alder reactions, allyl isomerization, and the aromatization of c5 rings . These processes could potentially influence various biochemical pathways.
Pharmacokinetics
It’s known that the compound exists as a colorless liquid with a density of 0833 g/mL at 25 °C . It has a boiling point of 138 to 140 °C . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role in the synthesis of metal cyclopentadienyl complexes . The compound’s fluxional structure could potentially influence the properties of these complexes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be -20°C . Furthermore, its action could potentially be influenced by factors such as pressure and the presence of other chemical substances.
properties
IUPAC Name |
cyclopenta-1,3-dien-1-yl(trimethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Si/c1-9(2,3)8-6-4-5-7-8/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTUUTHYXRLKLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25134-15-0 | |
Record name | 1,3-Cyclopentadiene, (trimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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